molecular formula C21H15NO6 B3550024 4-acetylphenyl 4-(4-nitrophenoxy)benzoate

4-acetylphenyl 4-(4-nitrophenoxy)benzoate

Cat. No.: B3550024
M. Wt: 377.3 g/mol
InChI Key: YOXPMGMTRRPJST-UHFFFAOYSA-N
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Description

4-acetylphenyl 4-(4-nitrophenoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyl group, a nitrophenoxy group, and a benzoate moiety

Properties

IUPAC Name

(4-acetylphenyl) 4-(4-nitrophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO6/c1-14(23)15-2-8-20(9-3-15)28-21(24)16-4-10-18(11-5-16)27-19-12-6-17(7-13-19)22(25)26/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXPMGMTRRPJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylphenyl 4-(4-nitrophenoxy)benzoate typically involves the esterification of 4-acetylphenol with 4-(4-nitrophenoxy)benzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-acetylphenyl 4-(4-nitrophenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Amines, alcohols, and appropriate solvents.

Major Products Formed

    Oxidation: 4-amino-phenyl 4-(4-nitrophenoxy)benzoate.

    Reduction: 4-(hydroxyphenyl) 4-(4-nitrophenoxy)benzoate.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

4-acetylphenyl 4-(4-nitrophenoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetylphenyl 4-(4-nitrophenoxy)benzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The acetyl group can also be involved in acetylation reactions, modifying the activity of proteins and enzymes.

Comparison with Similar Compounds

4-acetylphenyl 4-(4-nitrophenoxy)benzoate can be compared with similar compounds such as:

    4-acetylphenyl 4-(4-methoxyphenoxy)benzoate: Similar structure but with a methoxy group instead of a nitro group, leading to different reactivity and applications.

    4-acetylphenyl 4-(4-chlorophenoxy)benzoate:

    4-acetylphenyl 4-(4-fluorophenoxy)benzoate: The presence of a fluorine atom can enhance its stability and alter its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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